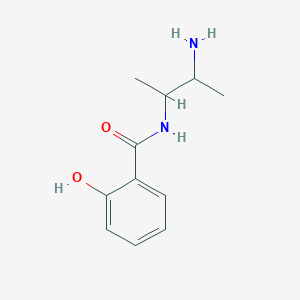

N-(3-aminobutan-2-yl)-2-hydroxybenzamide

Description

N-(3-aminobutan-2-yl)-2-hydroxybenzamide is a benzamide derivative characterized by a 2-hydroxybenzamide backbone linked to a branched 3-aminobutan-2-yl amine side chain. Benzamides are widely investigated for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-modulating properties . The 2-hydroxy group on the benzamide ring enables hydrogen bonding and metal chelation, while the amine side chain influences solubility, bioavailability, and target interactions .

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-(3-aminobutan-2-yl)-2-hydroxybenzamide |

InChI |

InChI=1S/C11H16N2O2/c1-7(12)8(2)13-11(15)9-5-3-4-6-10(9)14/h3-8,14H,12H2,1-2H3,(H,13,15) |

InChI Key |

URLNFRSVAYJUBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)NC(=O)C1=CC=CC=C1O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Ring

Halogenated Derivatives

- N-(2-chlorophenyl)-2-hydroxybenzamide : Exhibits potent antibacterial activity (MIC: 0.125–1.0 mg/mL), outperforming its 4-chlorophenyl analog due to enhanced steric and electronic effects at the ortho position .

- N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide (HS-Ck): Demonstrates significant anti-inflammatory activity by inhibiting TNF-α-induced NO production (IC₅₀: <1 µM). The combined chloro and fluoro substituents likely enhance electron withdrawal and receptor binding .

- 5-Chloro-N-(2'-fluorophenyl)-2-hydroxybenzamide (10): Higher melting point (226–229°C) compared to non-halogenated analogs, reflecting increased molecular rigidity and intermolecular interactions .

Electron-Donating and Withdrawing Groups

Amine Side Chain Modifications

- N-(3-aminopropyl)-2-hydroxybenzamide hydrochloride: Features a linear propylamine chain, with a molecular weight of 194.23 g/mol. The primary amine facilitates salt formation (HCl) for improved solubility .

- However, its lower synthetic yield (10%) suggests challenges in steric control during synthesis .

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The branched hydroxy-alkyl side chain acts as an N,O-bidentate ligand, enabling metal-catalyzed C–H functionalization reactions .

Key Structural and Functional Insights

- Branching vs. Linear Side Chains: The 3-aminobutan-2-yl group in the target compound likely improves steric shielding and hydrogen-bonding capacity compared to linear analogs like N-(3-aminopropyl)-2-hydroxybenzamide .

- Halogen Positioning : Ortho-substituted halogens (e.g., 2-chloro, 3-chloro-4-fluoro) enhance bioactivity by optimizing steric and electronic interactions with target proteins .

- Thermal Stability : Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points, suggesting improved thermal stability for halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.